molecular formula C10H10Cl2FNO2 B2362977 2-Chloro-N-[2-(4-chloro-3-fluorophenoxy)ethyl]acetamide CAS No. 2411248-40-1

2-Chloro-N-[2-(4-chloro-3-fluorophenoxy)ethyl]acetamide

Cat. No.: B2362977
CAS No.: 2411248-40-1
M. Wt: 266.09
InChI Key: ICAFMWDDDROLAZ-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-(4-chloro-3-fluorophenoxy)ethyl]acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of chloro and fluoro substituents on the phenoxyethyl group, which imparts unique chemical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[2-(4-chloro-3-fluorophenoxy)ethyl]acetamide typically involves the reaction of 2-chloroacetamide with 2-(4-chloro-3-fluorophenoxy)ethylamine. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is typically conducted in an organic solvent, such as dichloromethane or tetrahydrofuran, at a temperature range of 20-60°C .

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the synthesis. Additionally, purification techniques, such as recrystallization or chromatography, are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[2-(4-chloro-3-fluorophenoxy)ethyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, dichloromethane, tetrahydrofuran, 20-60°C.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, reflux conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted amides or thiol derivatives.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

Scientific Research Applications

2-Chloro-N-[2-(4-chloro-3-fluorophenoxy)ethyl]acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chl

Properties

IUPAC Name

2-chloro-N-[2-(4-chloro-3-fluorophenoxy)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2FNO2/c11-6-10(15)14-3-4-16-7-1-2-8(12)9(13)5-7/h1-2,5H,3-4,6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICAFMWDDDROLAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCCNC(=O)CCl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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